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Compound of Interest

Compound Name: C31H33N3O7S

Cat. No.: B15173839 Get Quote

A deep dive into the computational strategies fueling the development of next-generation HIV-1

protease inhibitors based on the Darunavir scaffold.

In the relentless pursuit of more effective antiretroviral therapies, computational analysis has

emerged as a cornerstone for the rational design of novel drug candidates. This guide provides

a comparative analysis of derivatives of the C31H33N3O7S molecular formula, which notably

includes the potent HIV-1 protease inhibitor, Darunavir. By leveraging computational tools,

researchers are engineering next-generation inhibitors with enhanced potency against wild-

type and drug-resistant viral strains.

Performance Comparison of Darunavir and its
Derivatives
Computational studies have been instrumental in identifying and optimizing Darunavir analogs

with superior therapeutic potential. These in silico analyses, which include molecular docking,

molecular dynamics simulations, and binding free energy calculations, have pinpointed key

structural modifications that enhance binding affinity to the HIV-1 protease active site. The

following table summarizes key computational and experimental data for Darunavir and some

of its promising derivatives.
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Compound Target
Docking
Score

Binding
Affinity (Ki)

Key
Interactions

Computatio
nal
Method(s)

Darunavir

(DRV)

HIV-1

Protease

(Wild-Type)

87.3 1.87 nM

Forms

hydrogen

bonds with

catalytic triad

(Asp25,

Asp29,

Asp30) and

key backbone

atoms.[1]

Molecular

Docking,

Molecular

Dynamics

Analog 5ae

HIV-1

Protease

(Wild-Type)

101.2 0.28 nM

Enhanced

van der

Waals

interactions

and hydrogen

bonding

within the S2'

subsite.[1][2]

Molecular

Docking,

Molecular

Dynamics

Analog 5ac

HIV-1

Protease

(Wild-Type)

89.0 0.31 nM

Favorable

interactions

with key

residues in

the HIV-1

protease

active site.[1]

[2]

Molecular

Docking

Analog 5ad

HIV-1

Protease

(Wild-Type)

92.9 0.71 nM

Halogen

bonding

interactions

contributing

to improved

binding.[1][2]

Molecular

Docking
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Analog 19-8-

14-3

HIV-1

Protease

(Wild-Type &

Mutants)

-

Superior

binding free

energy

compared to

Darunavir.[3]

Not specified

Machine

Learning-

guided

design,

Molecular

Docking,

Molecular

Dynamics

Analog 2G &

5

VEGFR-2

(Vascular

Endothelial

Growth

Factor

Receptor 2)

High Glide

Score

Not

Applicable

Hydrogen

bonding with

active site

residue ASP

1046.[4]

Molecular

Docking

Experimental and Computational Protocols
The insights presented in this guide are derived from a combination of in silico and in vitro

experimental methodologies.

Molecular Docking
Molecular docking studies are routinely employed to predict the binding orientation and affinity

of ligands to their protein targets.[5] A common protocol involves:

Protein Preparation: The three-dimensional structure of the target protein (e.g., HIV-1

protease) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized

ligands are typically removed, and hydrogen atoms are added.

Ligand Preparation: The 3D structures of the C31H33N3O7S derivatives are generated and

energy-minimized using computational chemistry software.

Docking Simulation: A docking program, such as GOLD or AutoDock, is used to place the

ligand into the defined active site of the protein and score the different binding poses based

on a scoring function.[1] Higher docking scores generally indicate more favorable binding.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/377157493_Machine_learning-guided_design_of_potent_darunavir_analogs_targeting_HIV-1_proteases_A_computational_approach_for_antiretroviral_drug_discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC4070053/
https://www.benthamdirect.com/content/journals/lddd/10.2174/1570180820666230818100059
https://www.benchchem.com/product/b15173839?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11487539/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the

assessment of its stability and the characterization of key intermolecular interactions over time.

A typical workflow includes:

System Setup: The docked protein-ligand complex is placed in a simulation box filled with a

specific water model. Ions are added to neutralize the system.

Minimization and Equilibration: The system is energy-minimized to remove steric clashes,

followed by a series of equilibration steps to bring the system to the desired temperature and

pressure.

Production Run: A long-duration simulation is run to generate trajectories of the atoms'

movements.

Analysis: The trajectories are analyzed to calculate parameters such as root-mean-square

deviation (RMSD) to assess stability and to identify persistent hydrogen bonds and other

interactions.

ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for

a drug candidate's success. Computational models are used to predict these properties early in

the drug discovery process.[4] These predictions are based on the molecule's physicochemical

properties, such as LogP (lipophilicity), topological polar surface area (TPSA), and adherence

to established rules like Lipinski's rule of five.[3]

Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical computational workflow for the design and evaluation

of novel C31H33N3O7S derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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